molecular formula C19H14N2O7S B1680124 Ubiquitin Isopeptidase Inhibitor I, G5 CAS No. 108477-18-5

Ubiquitin Isopeptidase Inhibitor I, G5

Cat. No.: B1680124
CAS No.: 108477-18-5
M. Wt: 414.4 g/mol
InChI Key: SSAMIOWVUGBIJK-KAVGSWPWSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

Ubiquitin Isopeptidase: Ubiquitin Isopeptidase Inhibitor I, G5, primarily targets , a protease involved in the regulation of protein degradation . This enzyme plays a crucial role in maintaining cellular homeostasis by controlling the degradation of misfolded or damaged proteins.

Mode of Action

G5 is a cell-permeable compound that selectively inhibits the activity of ubiquitin isopeptidase . It interacts with its target by binding to the active site of the enzyme, thereby preventing the enzyme from cleaving the ubiquitin from the target proteins .

Biochemical Pathways

The inhibition of ubiquitin isopeptidase by G5 affects the ubiquitin-proteasome pathway, a critical pathway for protein degradation . This inhibition results in the accumulation of ubiquitinated proteins, leading to cellular stress and ultimately triggering apoptosis, a form of programmed cell death .

Result of Action

The primary result of G5’s action is the induction of apoptosis . By inhibiting ubiquitin isopeptidase, G5 causes an accumulation of ubiquitinated proteins, leading to cellular stress. This stress triggers the activation of caspases, enzymes that play a vital role in the initiation of apoptosis . The cellular expression of Bax and Bak is essential for G5-activated apoptosis, while Bcl-2 appears to protect cells against the effect of G5 .

Action Environment

The efficacy and stability of G5 can be influenced by various environmental factors. For instance, the compound is sensitive to light and should be stored at 2-8°C . Additionally, the cellular environment, including the expression levels of Bax, Bak, and Bcl-2, can significantly impact the compound’s ability to induce apoptosis

Preparation Methods

Synthetic Routes and Reaction Conditions

Ubiquitin Isopeptidase Inhibitor I, G5, is synthesized through a series of chemical reactions involving the formation of cross-conjugated α,β-unsaturated dienone structures . The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized under controlled laboratory conditions to ensure high purity and yield .

Industrial Production Methods

Industrial production methods for this compound, are not widely documented.

Chemical Reactions Analysis

Types of Reactions

Ubiquitin Isopeptidase Inhibitor I, G5, undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound, include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and product .

Major Products Formed

The major products formed from the reactions of this compound, include various oxidized, reduced, and substituted derivatives. These products can have different biological activities and properties .

Properties

IUPAC Name

(3Z,5Z)-3,5-bis[(4-nitrophenyl)methylidene]-1,1-dioxothian-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O7S/c22-19-15(9-13-1-5-17(6-2-13)20(23)24)11-29(27,28)12-16(19)10-14-3-7-18(8-4-14)21(25)26/h1-10H,11-12H2/b15-9+,16-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSAMIOWVUGBIJK-KAVGSWPWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C(=CC3=CC=C(C=C3)[N+](=O)[O-])CS1(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C\1S(=O)(=O)C/C(=C\C2=CC=C(C=C2)[N+](=O)[O-])/C(=O)/C1=C/C3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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